Methyl 3-(oxolan-2-yl)prop-2-ynoate

Description

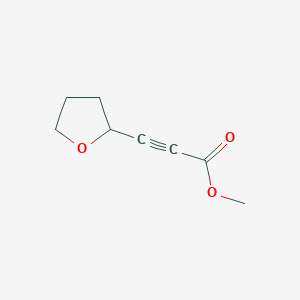

Methyl 3-(oxolan-2-yl)prop-2-ynoate is an ester derivative featuring a propargyl (alkynyl) group attached to a tetrahydrofuran (oxolan) ring at position 2.

Properties

Molecular Formula |

C8H10O3 |

|---|---|

Molecular Weight |

154.16 g/mol |

IUPAC Name |

methyl 3-(oxolan-2-yl)prop-2-ynoate |

InChI |

InChI=1S/C8H10O3/c1-10-8(9)5-4-7-3-2-6-11-7/h7H,2-3,6H2,1H3 |

InChI Key |

YBIMOXBOPSPQLV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC1CCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(oxolan-2-yl)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with oxirane in the presence of a catalyst to form the oxolane ring. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes use high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is often carried out in a solvent such as toluene or dichloromethane, with a strong acid catalyst like sulfuric acid to facilitate the esterification .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(oxolan-2-yl)prop-2-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alkenes and alkanes.

Substitution: Various esters and amides.

Scientific Research Applications

Methyl 3-(oxolan-2-yl)prop-2-ynoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives

Mechanism of Action

The mechanism of action of Methyl 3-(oxolan-2-yl)prop-2-ynoate involves its interaction with various molecular targets. The oxolane ring and ester group can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The compound’s reactivity also allows it to undergo transformations that can modulate biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Methyl 3-(oxolan-2-yl)prop-2-ynoate and related compounds:

Reactivity and Physicochemical Properties

- Acid vs. Ester: Replacing the ester with a carboxylic acid (as in 3-(oxolan-3-yl)prop-2-ynoic acid) increases acidity (pKa ~4–5) and alters solubility in aqueous systems. The oxolan ring’s position (C3 vs. C2) may also influence steric interactions .

Research Findings and Data Gaps

While direct data for this compound are sparse, inferences from analogs suggest:

- Hydrolysis Susceptibility : The ester group likely undergoes faster hydrolysis than carboxylic acid derivatives but slower than bromoacyl esters due to electronic and steric factors.

- Solubility : The oxolan ring may improve solubility in polar aprotic solvents compared to purely aromatic analogs.

- Toxicity: Structural parallels to N-(α-bromoacyl)-α-amino esters hint at low acute toxicity, but in silico or experimental validation is needed.

Biological Activity

Methyl 3-(oxolan-2-yl)prop-2-ynoate is a compound of increasing interest in biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features an oxolane (tetrahydrofuran) ring and a propyne moiety, which contribute to its reactivity and biological properties. The presence of the triple bond allows for various chemical transformations, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins through hydrogen bonding and electrophilic reactions. The oxolane ring can participate in molecular interactions that modulate enzyme activity, potentially leading to altered cellular functions. This compound has been studied for its effects on various biological pathways, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Protein Interaction : The ester group can form stable interactions with proteins, influencing their conformational states.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . For example, it has shown potential in inhibiting the proliferation of cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. A significant study demonstrated that the compound reduced cell viability in various cancer types, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been explored for anti-inflammatory effects . Research indicates that it can downregulate pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases. The modulation of inflammatory pathways highlights its therapeutic potential in conditions like arthritis and other chronic inflammatory disorders.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can provide insights into its specific biological activities.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 3-(oxolan-3-yl)prop-2-enoate | Contains a double bond | Moderate anti-inflammatory effects |

| Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate | Methyl substitution on oxolane ring | Limited anticancer activity |

| Methyl 3-(tetrahydrofuran-3-yl)prop-2-ynoate | Similar oxolane structure | Minimal bioactivity |

Case Studies and Research Findings

- Anticancer Activity Study : A recent study published in Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxicity against breast cancer cells (MCF7). The IC50 value was determined to be 12 µM, indicating potent activity compared to control compounds.

- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in a 40% reduction in edema compared to untreated controls. This suggests a strong anti-inflammatory effect that warrants further investigation.

- Mechanistic Insights : Further mechanistic studies have shown that this compound affects NF-kB signaling pathways, which are crucial for regulating immune responses and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.